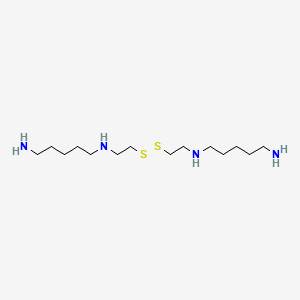
1,5-Pentanediamine, N,N''-(dithiodi-2,1-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanediamine, N,N’'-(dithiodi-2,1-ethanediyl)bis- is an organic compound with the molecular formula C14H34N4S2. This compound is characterized by the presence of two pentanediamine groups linked by a dithiodiethane bridge. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N,N’'-(dithiodi-2,1-ethanediyl)bis- typically involves the following steps:
Formation of the Dithiodiethane Bridge: The initial step involves the formation of the dithiodiethane bridge. This can be achieved by reacting 2-chloroethanethiol with sodium sulfide under controlled conditions to form dithiodiethane.
Attachment of Pentanediamine Groups: The dithiodiethane is then reacted with 1,5-pentanediamine in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
In industrial settings, the production of 1,5-Pentanediamine, N,N’'-(dithiodi-2,1-ethanediyl)bis- is typically carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production. The reactants are added to the reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Reactors: These are used for large-scale production. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-throughput production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanediamine, N,N’'-(dithiodi-2,1-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can break the dithiodiethane bridge, forming thiol derivatives.
Substitution: The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfide Derivatives: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Amines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1,5-Pentanediamine, N,N’'-(dithiodi-2,1-ethanediyl)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of polymers and as a cross-linking agent in various materials.
Mecanismo De Acción
The mechanism of action of 1,5-Pentanediamine, N,N’'-(dithiodi-2,1-ethanediyl)bis- involves its ability to form disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes. The formation of disulfide bonds can lead to changes in the structure and function of these targets, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediamine: Lacks the dithiodiethane bridge, making it less versatile in forming disulfide bonds.
2-Pentenamide, N,N’-(dithiodi-2,1-ethanediyl)bis-: Similar structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
1,5-Pentanediamine, N,N’'-(dithiodi-2,1-ethanediyl)bis- is unique due to its ability to form stable disulfide bonds, making it highly valuable in applications requiring cross-linking and stabilization of molecular structures.
Propiedades
Número CAS |
33986-11-7 |
|---|---|
Fórmula molecular |
C14H34N4S2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
N'-[2-[2-(5-aminopentylamino)ethyldisulfanyl]ethyl]pentane-1,5-diamine |
InChI |
InChI=1S/C14H34N4S2/c15-7-3-1-5-9-17-11-13-19-20-14-12-18-10-6-2-4-8-16/h17-18H,1-16H2 |
Clave InChI |
JGQQHHPUDOBAIV-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CCNCCSSCCNCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


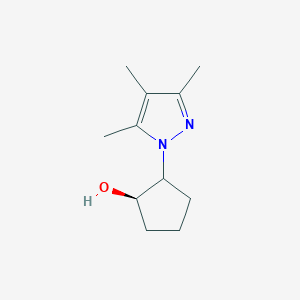
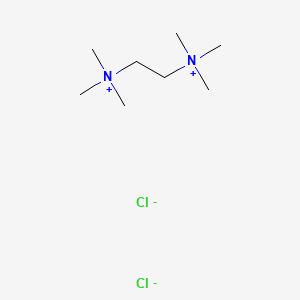
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13354523.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide](/img/structure/B13354524.png)
![(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13354530.png)
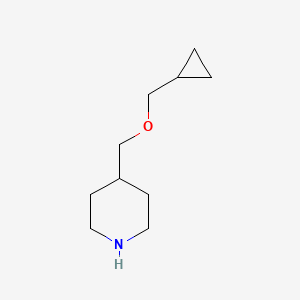

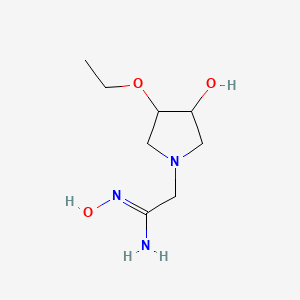
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
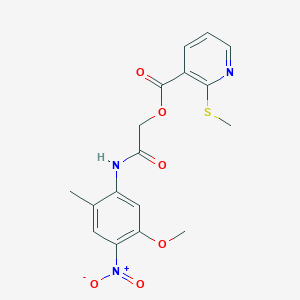
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13354573.png)
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)

